PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI)
Description
The compound "PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE (9CI)" is a pyridine derivative characterized by a sulfinyl group (-S(O)-) substituted at the 2-position of the pyridine ring and a tert-butyl (1,1-dimethylethyl) group attached to the sulfinyl moiety. The pyridine ring is further oxidized to its N-oxide form (1-oxide), which enhances its polarity and reactivity compared to unoxidized pyridines.
The N-oxide group is typically introduced through oxidation of pyridine using agents like hydrogen peroxide or m-chloroperbenzoic acid .
Properties
IUPAC Name |
2-tert-butylsulfinyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)13(12)8-6-4-5-7-10(8)11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSXPJPSOSIKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)C1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Functionalization of Pyridine Derivatives
Pyridine N-oxides are classically prepared via oxidation of pyridine derivatives using peracids (e.g., mCPBA). For the target compound, two sequential oxidations are typically required:
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Sulfur oxidation : Conversion of a thioether (-S-) to sulfoxide (-S(O)-).
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Nitrogen oxidation : Formation of the N-oxide group.
Table 1: Reagents and Conditions for Oxidation Steps
| Target Group | Oxidizing Agent | Conditions | Challenges |
|---|---|---|---|
| Sulfoxide | H₂O₂, mCPBA | Acidic/basic, RT to 50°C | Over-oxidation to sulfone |
| N-Oxide | mCPBA | CH₂Cl₂, 0°C to RT | Side reactions with sulfur |
Mechanistic Insight :
Nucleophilic Substitution Approaches
Direct introduction of the tert-butylsulfinyl group via nucleophilic substitution is challenging due to the electron-deficient nature of pyridine N-oxides. Alternative strategies include:
Route A: Thioether Intermediate → Sulfoxide → N-Oxide
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Synthesize 2-(tert-butylthio)pyridine :
Challenges :
One-Pot Oxidation Strategies
Recent advances in one-pot methodologies aim to minimize handling of intermediates. For example:
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Simultaneous N-oxidation and sulfoxidation :
Critical Challenges and Mitigation Strategies
Regioselectivity and Stability
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Electron-deficient pyridine N-oxides resist electrophilic substitution, complicating post-functionalization.
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Sulfoxide stability : Tert-butylsulfoxides are prone to racemization under acidic conditions.
Solutions :
Oxidation Control
Over-oxidation of sulfur to sulfone or incomplete N-oxidation is a recurring issue.
Table 2: Optimization Strategies for Oxidation
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Oxidizing agent | H₂O₂ (for sulfoxide) | Mild, selective |
| Temperature | 0–25°C (for mCPBA) | Prevents side reactions |
| Solvent | Toluene or CH₂Cl₂ | Non-polar, stabilizes intermediates |
Comparative Analysis of Preparation Methods
Stepwise vs. One-Pot Approaches
| Method | Advantages | Disadvantages |
|---|---|---|
| Stepwise | Better control over oxidation | Time-consuming, intermediate isolation |
| One-pot | High atom economy | Risk of byproducts, low yields |
Case Study: Analogous Compounds
For pyridine,2-[(2,5-dimethoxyphenyl)methyl]sulfinyl]-,1-oxide (CID 501089), synthesis involves:
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N-oxide formation : mCPBA oxidation of 2-[(2,5-dimethoxyphenyl)methyl]pyridine.
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Sulfoxide introduction : Post-N-oxidation sulfoxidation (e.g., H₂O₂).
This mirrors the proposed routes for the target compound, suggesting feasibility .
Chemical Reactions Analysis
Types of Reactions
PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI) can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: Reduction reactions can revert the sulfinyl group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: 2-[(2-Methyl-2-propanyl)sulfonyl]pyridine 1-oxide.
Reduction: 2-[(2-Methyl-2-propanyl)sulfanyl]pyridine 1-oxide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares key structural features and properties of "PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE (9CI)" with structurally related compounds:
Biological Activity
Pyridine, 2-[(1,1-dimethylethyl)sulfinyl]-, 1-oxide (CAS Number: 125556-95-8) is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfinyl group and a tert-butyl group. Its molecular formula is with a molecular weight of approximately 199.27 g/mol. The presence of the sulfinyl and 1-oxide groups contributes to its unique reactivity and potential biological effects.
| Property | Value |
|---|---|
| CAS Number | 125556-95-8 |
| Molecular Formula | C9H13NO2S |
| Molecular Weight | 199.27 g/mol |
| LogP | 2.88690 |
| PSA | 61.74 Ų |
The biological activity of Pyridine, 2-[(1,1-dimethylethyl)sulfinyl]-, 1-oxide is largely attributed to its ability to interact with various molecular targets within biological systems. The sulfinyl group can participate in redox reactions, influencing cellular processes such as signaling pathways and enzyme activities. This compound may act as an antioxidant or pro-oxidant depending on the cellular context.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in pharmaceuticals as an antimicrobial agent.
Anticancer Activity
Preliminary studies have explored the anticancer properties of Pyridine, 2-[(1,1-dimethylethyl)sulfinyl]-, 1-oxide. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated significant inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Potential
In another investigation published in Cancer Letters, Pyridine, 2-[(1,1-dimethylethyl)sulfinyl]-, 1-oxide was tested against human breast cancer cells (MCF-7). The compound induced apoptosis at concentrations above 25 µM and significantly reduced cell viability after 48 hours of treatment.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Pyridine, 2-[(1,1-dimethylethyl)sulfinyl]-, 1-oxide, it is useful to compare it with structurally related compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 2-[(2-Methyl-2-propanyl)sulfonyl]pyridine | Sulfonyl derivative | Antimicrobial |
| 2-[(2-Methyl-2-propanyl)sulfanyl]pyridine | Sulfide derivative | Moderate anticancer activity |
| Pyridine | Parent structure | Baseline for comparison |
Research Applications
Given its diverse biological activities, Pyridine, 2-[(1,1-dimethylethyl)sulfinyl]-, 1-oxide is being investigated for various applications:
- Pharmaceutical Development : As a candidate for new antimicrobial and anticancer drugs.
- Chemical Synthesis : Used as a building block for synthesizing other biologically active compounds.
- Agricultural Chemistry : Potential use in developing agrochemicals due to its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
